molecular formula C17H16N6O2 B2906836 4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097911-53-8

4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Katalognummer: B2906836
CAS-Nummer: 2097911-53-8
Molekulargewicht: 336.355
InChI-Schlüssel: KKIIKJDILIJXHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one ( 2097911-53-8) is a chemical compound with a molecular formula of C17H16N6O2 and a molecular weight of 336.35 g/mol . This heterocyclic compound features a complex structure that integrates benzotriazole and piperazin-2-one moieties linked to a pyridine ring, presenting a unique scaffold for scientific investigation in medicinal chemistry and drug discovery . Compounds containing benzotriazole subunits are of significant interest in chemical research for their versatile properties and potential biological activities. Related benzotriazine derivatives have been studied for their diverse pharmacological profiles, including reported affinity for sigma receptors, which indicates potential for researching neurological and proliferative pathologies . The specific research applications and biological activity profile of this compound are subject to ongoing exploration. Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or as a candidate for high-throughput screening and biochemical assay development. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-[2-(benzotriazol-1-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16(12-23-15-6-2-1-5-14(15)19-20-23)21-8-9-22(17(25)11-21)13-4-3-7-18-10-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIKJDILIJXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3N=N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative that incorporates a benzotriazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 284.32 g/mol. The structure includes a piperazine ring substituted with a pyridine group and a benzotriazole moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. For instance:

  • Antibacterial Efficacy : Compounds containing the benzotriazole structure have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In particular, the compound showed minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against these pathogens .
  • Mechanism of Action : The presence of the benzotriazole moiety enhances affinity for serotonin receptors (5-HT1A and 5-HT2), which may contribute to its antimicrobial effects by modulating neurotransmitter systems involved in immune responses .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .
  • Targeting Mechanisms : The interaction with specific cellular receptors and enzymes involved in cancer cell proliferation is hypothesized to be a key mechanism through which these compounds exert their effects .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of benzotriazole derivatives:

StudyFindings
Study 1 Identified antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens with MIC values indicating moderate efficacy.
Study 2 Demonstrated cytotoxic effects on human cancer cell lines, with potential pathways involving apoptosis induction.
Study 3 Evaluated the pharmacological profile of similar compounds, confirming their role as serotonin receptor modulators, which may enhance immune response against infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzotriazole-Containing Analogues

(a) 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 188.18 g/mol
  • CAS Number : 64882-50-4
  • Key Features: This simpler analogue replaces the piperazinone ring with an acetone group. It serves as a building block for synthesizing more complex benzotriazole derivatives. Its lower molecular weight and lack of a pyridine moiety limit its pharmacological utility compared to the target compound.
(b) 2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid Derivatives
  • Example: 1-(2-(4-Amino-1H-1,2,3-triazol-1-yl)-2-methylpropionic acid)
  • Key Features: Synthesized via reactions with NaOH, THF, or DMF, these derivatives feature variable alkyl chain lengths (methyl to hexadecyl) attached to the triazole-acetyl group .

Piperazinone-Based Analogues

(a) 4-[2-(2,4-Difluorophenyl)acetyl]-1-(Pyridin-3-yl)piperazin-2-one
  • Molecular Formula : C₁₇H₁₅F₂N₃O₂
  • Molecular Weight : 331.32 g/mol
  • CAS Number : 2097923-70-9
  • Key Features: This compound substitutes the benzotriazole group with a 2,4-difluorophenylacetyl moiety.
(b) Tradipitant
  • Molecular Formula : C₂₉H₂₈ClF₆N₅O
  • Key Features : Tradipitant contains a 1H-1,2,3-triazole group linked to pyridyl and trifluoromethylphenyl substituents . While it shares the triazole motif with the target compound, its extended structure and trifluoromethyl groups confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration.

Piperazine Derivatives in Patents

  • Examples :
    • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • 2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Features: These patented compounds integrate piperazine with pyrido-pyrimidinone scaffolds.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural/Functional Differences
Target Compound C₁₇H₁₄N₆O₂ 342.34 - Benzotriazole-acetyl, pyridin-3-yl substitution
1-(1H-1,2,3-Benzotriazol-1-yl)acetone C₉H₈N₄O 188.18 64882-50-4 Acetone group replaces piperazinone
4-[2-(2,4-Difluorophenyl)acetyl]-1-(Pyridin-3-yl)piperazin-2-one C₁₇H₁₅F₂N₃O₂ 331.32 2097923-70-9 Difluorophenyl replaces benzotriazole
Tradipitant C₂₉H₂₈ClF₆N₅O ~634.02 113 (INN List 73) Extended triazole-pyrine scaffold with CF₃ groups

Research Findings and Implications

  • Benzotriazole vs. Fluorophenyl Groups : The target compound’s benzotriazole moiety may offer superior UV stability and metal coordination compared to the difluorophenyl analogue, which prioritizes metabolic stability .
  • Chain Length and Bioactivity : suggests that increasing alkyl chain length in triazole-acetyl derivatives enhances lipophilicity but reduces aqueous solubility, a trade-off critical for drug design .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the benzotriazole acetyl group and piperazinone ring conformation. For example, the pyridinyl proton signals appear as distinct doublets (δ 8.2–8.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and detects trace impurities .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and benzotriazole C-N vibrations (~1450 cm1^{-1}) .

How can researchers resolve discrepancies in crystallographic data during structure determination?

Q. Basic Research Focus

  • Refinement Tools : Use SHELXL for small-molecule refinement, especially for high-resolution data. Discrepancies in thermal parameters may arise from disorder in the benzotriazole moiety; partial occupancy modeling is recommended .
  • Validation : Cross-reference with analogous structures (e.g., fluorobenzoyl-piperazinium derivatives) to identify common packing motifs .

What computational methods are recommended to predict the reactivity or pharmacological properties of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The benzotriazole group may act as a hydrogen-bond acceptor, influencing binding affinity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using PyMol or AutoDock. The pyridinyl group’s π-stacking potential is a key focus .

How should researchers design experiments to investigate biological activity while minimizing interference from structural analogs?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing benzotriazole with triazolone) and compare IC50_{50} values .
  • Orthogonal Assays : Use fluorescence polarization for target binding and cell-based assays (e.g., cytotoxicity in HEK293 cells) to confirm specificity .

What strategies are employed to analyze conflicting biological activity data across different assay conditions?

Q. Advanced Research Focus

  • Data Triangulation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare with alternative methods (e.g., SPR vs. ELISA) .
  • Solvent Interference Testing : Assess DMSO’s impact on activity by varying concentrations (e.g., 0.1% vs. 1%) .

What alternative synthetic routes (e.g., microwave-assisted or heterogeneous catalysis) have been explored for similar piperazinone derivatives?

Q. Advanced Research Focus

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for azide-alkyne cycloaddition steps, applicable to the benzotriazole moiety .
  • Heterogeneous Catalysis : Copper-on-charcoal catalysts in water improve eco-compatibility for acetyl coupling steps .

How can polymorphism or solvate formation affect physicochemical properties, and what analytical approaches detect such variations?

Q. Basic Research Focus

  • Impact : Polymorphs may alter solubility (critical for bioavailability) or melting points (e.g., 187–190°C vs. 170°C metastable forms) .
  • Detection Methods :
    • X-ray Powder Diffraction (XRPD) : Identifies distinct crystal phases.
    • Differential Scanning Calorimetry (DSC) : Detects melting endotherms of polymorphs .

What structural modifications of this compound enhance biological efficacy, and what methodological approaches are used?

Q. Advanced Research Focus

  • Modifications : Introduce sulfonamide groups at the pyridinyl position to improve water solubility or fluorinate the benzotriazole ring to enhance metabolic stability .
  • Methodology :
    • Click Chemistry : Azide-alkyne reactions to append functional groups .
    • Fragment-Based Drug Design : Screen truncated analogs (e.g., benzotriazole-free cores) to identify essential pharmacophores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.